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Compound of Interest

3-Bromo-2-formylphenylboronic
Compound Name:

acid
CAS No.: 928048-12-8
Cat. No.: B1441401

Get Quote

\ J

CAS: 928048-12-8 Formula: C7HeBBrOs Molecular Weight: 228.84 g/mol

Executive Summary

3-Bromo-2-formylphenylboronic acid is not merely a substituted benzene; it is a "privileged
scaffold" that exists in a dynamic equilibrium between an open boronic acid-aldehyde form and
a closed cyclic hemiacetal form known as a benzoxaborole (specifically 7-bromo-1-hydroxy-
1,3-dihydro-2,1-benzoxaborole).

This duality governs its reactivity. The benzoxaborole moiety is a validated pharmacophore
(e.g., Tavaborole, Crisaborole) capable of reversible covalent bonding with biological diols (e.g.,
sugars, tRNA). The 3-bromo substituent provides an orthogonal handle for cross-coupling,
allowing the attachment of this pharmacophore to complex molecular architectures.

Structural Dynamics: The Benzoxaborole
Equilibrium
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Unlike simple phenylboronic acids, this molecule is defined by the interaction between the
electrophilic formyl group at C2 and the nucleophilic boronic acid hydroxyl at C1.

The Equilibrium Mechanism

In solution and the solid state, the molecule predominantly adopts the cyclic benzoxaborole
form. This cyclization is driven by the relief of steric strain and the formation of a stable five-
membered oxaborole ring.

Intramolecular
Nucleophilic Attack
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(3-Bromo-2-formylphenylboronic acid) < (7-Bromo-1-hydroxy-2,1-benzoxaborole)

Reactive Aldehyde + Boronic Acid Cyclic Hemiacetal (Dominant)
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Figure 1: The tautomeric equilibrium favors the closed benzoxaborole form under neutral
conditions.

Implications for Reactivity[1]

o Lewis Acidity: The closed form retains Lewis acidity at the boron center. Binding of a
nucleophile (e.g., hydroxide or a diol) converts the planar sp? boron into a tetrahedral sp3
boronate anion.

o Masked Aldehyde: The formyl group is "masked" as a hemiacetal. Standard aldehyde
reactions (e.g., reductive amination) often require conditions that shift the equilibrium back to
the open form.

Synthetic Accessibility

The synthesis of 3-bromo-2-formylphenylboronic acid requires precise regiocontrol to install
three contiguous substituents. The most robust route utilizes 2,6-dibromobenzaldehyde as the
starting material.
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Synthetic Pathway

The strategy involves protecting the aldehyde to prevent nucleophilic attack, followed by a
selective lithium-halogen exchange.

2,6-Dibromobenzaldehyde

:

Step 1: Protection
(Ethylene Glycol, p-TsOH)

:

2-(2,6-Dibromophenyl)-1,3-dioxolane

:

Step 2: Monolithiation
(n-BulLi, -78°C)

:

Lithium Intermediate
(Li-Halogen Exchange)

:

Step 3: Borylation
(B(OIiPr)3, Quench)

:

Step 4: Hydrolysis & Cyclization
(HCI/H20)

Target: 3-Bromo-2-formylphenylboronic acid

(Benzoxaborole Form)

Click to download full resolution via product page
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Figure 2: Step-wise synthesis from 2,6-dibromobenzaldehyde.

Experimental Protocols
Protocol: Synthesis from 2,6-Dibromobenzaldehyde

Objective: Selective mono-borylation of a dibrominated precursor.

Materials:

e 2,6-Dibromobenzaldehyde (10.0 mmol)

e Ethylene glycol (12.0 mmol)

e p-Toluenesulfonic acid (catalytic)

e n-Butyllithium (1.6 M in hexanes, 10.5 mmol)

e Triisopropyl borate (12.0 mmol)

e Anhydrous THF, Toluene

Procedure:

e Protection (Acetal Formation):
o Dissolve 2,6-dibromobenzaldehyde in toluene. Add ethylene glycol and p-TsOH.
o Reflux with a Dean-Stark trap until water evolution ceases (approx. 4 hours).
o Wash with NaHCOs, dry (MgSOa), and concentrate to yield the acetal.

e Lithiation & Borylation:
o Dissolve the acetal in anhydrous THF under Argon. Cool to -78°C.

o Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature <-70°C to prevent
benzyne formation or double lithiation.

o Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.
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o Add triisopropyl borate (B(OiPr)3) rapidly in one portion.
o Allow the mixture to warm to room temperature (RT) overnight.

» Hydrolysis & Isolation:

o

Quench with 2M HCI (aq) and stir vigorously for 2 hours at RT. This simultaneously
hydrolyzes the borate ester and removes the acetal protection.

o

Extract with Ethyl Acetate (3x).

[¢]

Wash combined organics with brine, dry over Na2SOa, and concentrate.

[¢]

Purification: Recrystallize from minimal hot water or acetonitrile. The product often
precipitates as the cyclic benzoxaborole.

Protocol: Suzuki-Miyaura Coupling (Using the Br
Handle)

Objective: Coupling the 3-bromo scaffold to an aryl boronic acid partner, retaining the
benzoxaborole moiety.

Note: To prevent the benzoxaborole boron from reacting, use mild bases or protect the
benzoxaborole as a MIDA boronate if selectivity is poor. However, the C-Br bond is generally
more reactive towards oxidative addition than the C-B bond is towards transmetalation under
specific conditions.

Conditions:

Catalyst: Pd(dppf)Clz (3 mol%)

Base: K3sPOa (3 equiv)

Solvent: 1,4-Dioxane / Water (9:1)

Temperature: 80°C

Time: 4-12 hours
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Chemo-selective Reactivity Profile

Reaction Type Reactive Site Conditions Outcome

Formation of 7-Aryl-
Suzuki Coupling ] Pd(0), Ar-B(OH)z, benzoxaborole.
) C3-Bromine o
(Electrophile) Base (Maintains

pharmacophore).[1][2]

Risk of
polymerization.
Suzuki Coupling Requires protection of
) C1-Boron Pd(0), Ar-X )
(Nucleophile) C3-Br or use of highly
active catalyst to favor

C1-B transmetalation.

Formation of

aminomethyl-
Reductive Amination C2-Formyl R-NH2z, NaBHsCN phenylboronic acid

(often cyclizes to B-N

heterocycle).

Formation of 3-bromo-
2-

Oxidation C2-Formyl NaClO:z )
carboxyphenylboronic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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